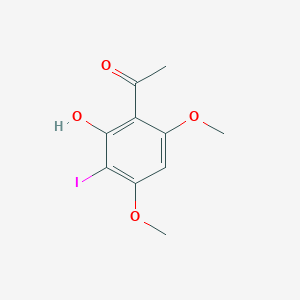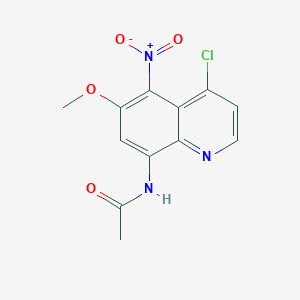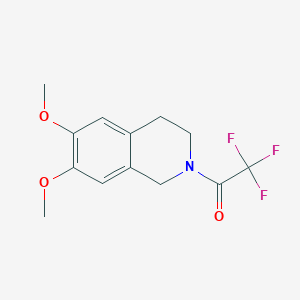
4-Chloro-2-(1,3-dithian-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1,3-dithian-2-yl)phenol, also known as CDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(1,3-dithian-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to inhibit the growth of bacteria and fungi by interfering with the synthesis of cell walls and membranes. It has also been shown to inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects
4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells. 4-Chloro-2-(1,3-dithian-2-yl)phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-2-(1,3-dithian-2-yl)phenol in lab experiments is its ability to inhibit the growth of bacteria, fungi, and viruses. This makes it a useful tool for studying the mechanisms of these microorganisms and developing new treatments for infections. However, one limitation of using 4-Chloro-2-(1,3-dithian-2-yl)phenol is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Chloro-2-(1,3-dithian-2-yl)phenol. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine its efficacy and safety in this application. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have potential as an inhibitor of acetylcholinesterase, which could make it a useful tool for studying the mechanisms of Alzheimer's disease and developing new treatments. Further research is needed to determine its effectiveness in this application. Finally, more studies are needed to fully understand the mechanism of action of 4-Chloro-2-(1,3-dithian-2-yl)phenol and its potential applications in various fields of scientific research.
Synthesemethoden
4-Chloro-2-(1,3-dithian-2-yl)phenol can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 1,3-dithiane-2-carboxaldehyde in the presence of a base, followed by oxidation and deprotection steps. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(1,3-dithian-2-yl)phenol has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. 4-Chloro-2-(1,3-dithian-2-yl)phenol has also been shown to have potential as a photosensitizer for use in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Eigenschaften
Produktname |
4-Chloro-2-(1,3-dithian-2-yl)phenol |
|---|---|
Molekularformel |
C10H11ClOS2 |
Molekulargewicht |
246.8 g/mol |
IUPAC-Name |
4-chloro-2-(1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C10H11ClOS2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5H2 |
InChI-Schlüssel |
QMAKUFFCZCFCKM-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)Cl)O |
Kanonische SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)




![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
